molecular formula C9H7ClFN3O4 B11051341 N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B11051341
M. Wt: 275.62 g/mol
InChI Key: SXKGICHRSILUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of 4-fluoro-3-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with ethanimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethanimidoyl moiety.

Common Reagents and Conditions

    Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl derivatives.

    Reduction: Formation of N-{[(4-fluoro-3-aminophenyl)carbamoyl]oxy}ethanimidoyl chloride.

    Oxidation: Formation of oxidized ethanimidoyl derivatives.

Scientific Research Applications

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can form strong interactions with active sites, while the carbamoyl and ethanimidoyl moieties can participate in covalent bonding or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-chloro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
  • N-{[(4-bromo-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride
  • N-{[(4-methyl-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

Uniqueness

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is unique due to the presence of the fluoro group, which can enhance its reactivity and binding affinity compared to its chloro, bromo, or methyl analogs. The fluoro group also imparts distinct electronic properties, making this compound particularly valuable in research and industrial applications.

Properties

Molecular Formula

C9H7ClFN3O4

Molecular Weight

275.62 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(4-fluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C9H7ClFN3O4/c1-5(10)13-18-9(15)12-6-2-3-7(11)8(4-6)14(16)17/h2-4H,1H3,(H,12,15)

InChI Key

SXKGICHRSILUQU-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.